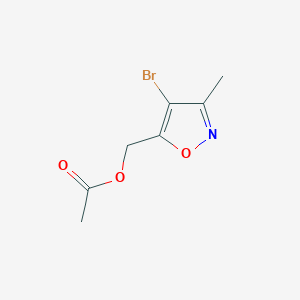

(4-Bromo-3-methylisoxazol-5-yl)methyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromo-3-methyl-1,2-oxazol-5-yl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO3/c1-4-7(8)6(12-9-4)3-11-5(2)10/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGKSLUGKUUZSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1Br)COC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Bromo-3-methylisoxazol-5-yl)methyl acetate

This guide provides a comprehensive and technically detailed protocol for the synthesis of (4-Bromo-3-methylisoxazol-5-yl)methyl acetate, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development. The isoxazole scaffold is a privileged structure in medicinal chemistry, known to be present in a variety of biologically active compounds.[1][2][3][4] This guide is structured to provide not only a step-by-step synthetic procedure but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability.

Introduction

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[4] This structural motif is found in numerous pharmaceuticals and agrochemicals due to its diverse biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The target molecule, this compound, is a functionalized isoxazole with potential applications as a building block in the synthesis of more complex molecules. This guide outlines a plausible and robust synthetic route to this compound, starting from commercially available precursors.

Proposed Synthetic Pathway

Figure 1: Proposed two-step synthesis of this compound.

Part 1: Synthesis of the Key Intermediate: (4-Bromo-3-methylisoxazol-5-yl)methanol

A common method for the synthesis of 3,4,5-trisubstituted isoxazoles involves the [3+2] cycloaddition of a nitrile oxide with a suitably substituted alkyne or enolate.[1][2][3] An alternative approach, and the one detailed here, involves the functionalization of a pre-formed isoxazole ring. A plausible precursor for this synthesis is 5-amino-4-bromo-3-methylisoxazole.

Step-by-Step Protocol: Diazotization and Hydroxymethylation

This procedure involves the conversion of the amino group of 5-amino-4-bromo-3-methylisoxazole to a diazonium salt, which is then displaced by a hydroxymethyl group. This is a modification of the Sandmeyer reaction.[6]

Reagents and Materials:

| Reagent/Material | Grade | Supplier |

| 5-Amino-4-bromo-3-methylisoxazole | ≥97% | Sigma-Aldrich |

| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Major Supplier |

| Sulfuric Acid (H₂SO₄), concentrated | ACS Reagent, 95-98% | Major Supplier |

| Formaldehyde solution (37% in H₂O) | ACS Reagent | Major Supplier |

| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ACS Reagent, ≥98% | Major Supplier |

| Diethyl Ether | Anhydrous, ≥99% | Major Supplier |

| Sodium Bicarbonate (NaHCO₃) | Saturated solution | In-house prep. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major Supplier |

| Deionized Water | High Purity | In-house |

Experimental Procedure:

-

Diazonium Salt Formation:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 10.0 g of 5-amino-4-bromo-3-methylisoxazole in 100 mL of 2 M sulfuric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of 4.3 g of sodium nitrite in 20 mL of deionized water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C.

-

-

Hydroxymethylation:

-

In a separate beaker, prepare a solution of 1.0 g of copper(II) sulfate pentahydrate in 50 mL of 37% formaldehyde solution and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the formaldehyde solution with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Nitrogen gas evolution should be observed.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield (4-Bromo-3-methylisoxazol-5-yl)methanol as a solid.

-

Part 2: Synthesis of this compound

The final step is the esterification of the hydroxymethyl group of the intermediate to form the acetate ester. This is a standard acetylation reaction.

Step-by-Step Protocol: Acetylation

Reagents and Materials:

| Reagent/Material | Grade | Supplier |

| (4-Bromo-3-methylisoxazol-5-yl)methanol | As synthesized in Part 1 | - |

| Acetic Anhydride ((CH₃CO)₂O) | ACS Reagent, ≥98% | Major Supplier |

| Pyridine | Anhydrous, ≥99.8% | Major Supplier |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major Supplier |

| 1 M Hydrochloric Acid (HCl) | In-house prep. | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | In-house prep. | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major Supplier |

Experimental Procedure:

-

Reaction Setup:

-

Dissolve 5.0 g of (4-Bromo-3-methylisoxazol-5-yl)methanol in 50 mL of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add 5 mL of anhydrous pyridine to the solution.

-

-

Acetylation:

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 3.0 mL of acetic anhydride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding 50 mL of 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

-

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Property | Expected Value |

| Molecular Formula | C₇H₈BrNO₃ |

| Molecular Weight | 234.05 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃) | δ (ppm): ~5.2 (s, 2H, -CH₂-), ~2.4 (s, 3H, -CH₃), ~2.1 (s, 3H, -COCH₃) |

| ¹³C NMR (CDCl₃) | Expected peaks for isoxazole ring, methyl groups, methylene, and carbonyl carbon. |

| Mass Spectrometry | m/z: [M+H]⁺ expected at ~234.97 and ~236.97 (due to bromine isotopes) |

Safety Considerations

-

5-Amino-4-bromo-3-methylisoxazole: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[7]

-

Sodium Nitrite: Oxidizing agent. Toxic if swallowed.

-

Concentrated Sulfuric Acid: Corrosive. Causes severe skin burns and eye damage.

-

Formaldehyde: Toxic and carcinogenic.

-

Acetic Anhydride: Corrosive and flammable.

-

Pyridine: Flammable and harmful if swallowed, inhaled, or in contact with skin.

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Conclusion

This in-depth technical guide provides a robust and scientifically sound protocol for the synthesis of this compound. By detailing a plausible synthetic route and providing the rationale behind the experimental choices, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The successful synthesis and characterization of this compound will enable its use as a versatile building block for the creation of novel and potentially bioactive molecules.

References

- The recent progress of isoxazole in medicinal chemistry - Bohrium. (URL: )

-

The recent progress of isoxazole in medicinal chemistry - PubMed. (URL: [Link])

-

Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (URL: [Link])

-

Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (URL: [Link])

-

This compound | C7H8BrNO3 | CID 67814794 - PubChem. (URL: [Link])

-

Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PubMed. (URL: [Link])

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])

Sources

- 1. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 4. Isoxazole synthesis [organic-chemistry.org]

- 5. 1092301-43-3|(4-Bromo-3-methylisoxazol-5-yl)methanol|BLD Pharm [bldpharm.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

A Comprehensive Spectroscopic Guide to (4-bromo-3-methylisoxazol-5-yl)methyl acetate

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of (4-bromo-3-methylisoxazol-5-yl)methyl acetate, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of published experimental spectra, this document presents predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in established spectroscopic principles and data from analogous chemical structures. Furthermore, this guide offers detailed, field-proven protocols for the acquisition and processing of high-quality spectroscopic data for this and similar molecules. The content is structured to provide not only the data but also the causal reasoning behind experimental choices and data interpretation, ensuring a self-validating system of protocols and analysis.

Introduction

This compound, with the chemical formula C₇H₈BrNO₃ and a molecular weight of 234.05 g/mol , is a substituted isoxazole derivative.[1] The isoxazole ring is a prominent scaffold in medicinal chemistry, known to be present in a variety of compounds with diverse biological activities. The structural elucidation and confirmation of such molecules are paramount in the process of drug discovery and development. Spectroscopic techniques are the cornerstone of this process, providing a non-destructive means to ascertain the chemical structure and purity of a compound.

This guide serves as a comprehensive resource for the spectroscopic characterization of this compound. It is designed to equip researchers with the necessary information to identify and characterize this molecule, and to provide a framework for the spectroscopic analysis of related compounds.

Predicted ¹H NMR Spectroscopic Analysis

Theoretical Principles

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. Electron-withdrawing groups deshield protons, causing them to resonate at higher chemical shifts (downfield), while electron-donating groups shield them, resulting in resonance at lower chemical shifts (upfield). The multiplicity of a signal (e.g., singlet, doublet, triplet) is determined by the number of neighboring protons, following the n+1 rule, where n is the number of equivalent neighboring protons.

For this compound, we expect to see three distinct signals corresponding to the three different types of protons: the methyl group on the isoxazole ring, the methylene protons of the methyl acetate moiety, and the methyl protons of the acetate group.

Predicted ¹H NMR Data

The predicted ¹H NMR data for this compound in a standard deuterated solvent like CDCl₃ are summarized in the table below. These predictions are based on typical chemical shifts for similar functional groups.[2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Isoxazole-CH₃ | ~ 2.3 - 2.5 | Singlet | 3H |

| -CH₂- (methylene) | ~ 5.2 - 5.4 | Singlet | 2H |

| Acetate-CH₃ | ~ 2.1 - 2.2 | Singlet | 3H |

Experimental Protocol for ¹H NMR Acquisition

This protocol is designed for a standard 400 or 500 MHz NMR spectrometer.[3]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift to 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube and cap it securely.

-

-

NMR Data Acquisition Parameters:

-

Pulse Program: Standard single pulse (e.g., 'zg30').

-

Spectral Width: 0 - 16 ppm.

-

Acquisition Time: 2 - 4 seconds.

-

Relaxation Delay (d1): 2 - 5 seconds. A longer delay is crucial for accurate integration.

-

Number of Scans: 8 - 16 scans for a sample of sufficient concentration.

-

Receiver Gain: Optimize automatically.

-

Temperature: 298 K (25 °C).

-

Data Processing and Interpretation Workflow

The following diagram illustrates the workflow for processing and interpreting the acquired ¹H NMR data.

Caption: Workflow for ¹H NMR data acquisition, processing, and analysis.

Predicted ¹³C NMR Spectroscopic Analysis

Theoretical Principles

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Since ¹³C has a low natural abundance, spectra are typically acquired with proton decoupling to enhance the signal-to-noise ratio. The chemical shifts of carbon atoms are sensitive to their electronic environment, with carbons attached to electronegative atoms or involved in multiple bonds appearing at higher chemical shifts.

For this compound, we expect to see seven distinct signals, one for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on known chemical shifts for isoxazole derivatives and acetate esters.[4][5][6]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester carbonyl) | ~ 170 - 172 |

| C3-isoxazole | ~ 160 - 162 |

| C5-isoxazole | ~ 155 - 158 |

| C4-isoxazole (C-Br) | ~ 95 - 100 |

| -CH₂- (methylene) | ~ 58 - 62 |

| Acetate-CH₃ | ~ 20 - 22 |

| Isoxazole-CH₃ | ~ 10 - 12 |

Experimental Protocol for ¹³C NMR Acquisition

This protocol is designed for a standard 400 or 500 MHz NMR spectrometer.[3][7][8]

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

NMR Data Acquisition Parameters:

-

Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').

-

Spectral Width: 0 - 220 ppm.

-

Acquisition Time: 1 - 2 seconds.

-

Relaxation Delay (d1): 2 - 5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.

-

Receiver Gain: Optimize automatically.

-

Temperature: 298 K (25 °C).

-

Infrared (IR) Spectroscopic Analysis

Theoretical Principles

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies, making IR spectroscopy a powerful tool for identifying the functional groups present in a molecule.

For this compound, we expect to see characteristic absorption bands for the C=O stretch of the ester, the C-O stretches of the ester, the C=N and C=C stretches of the isoxazole ring, and the C-Br stretch.[9][10]

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (ester carbonyl) | 1735 - 1750 | Strong |

| C-O (ester stretch) | 1000 - 1300 | Strong |

| C=N (isoxazole) | ~ 1600 - 1650 | Medium |

| C=C (isoxazole) | ~ 1450 - 1550 | Medium |

| C-H (alkane) | 2850 - 3000 | Medium |

| C-Br | 500 - 600 | Medium-Weak |

Experimental Protocol for IR Spectrum Acquisition

The following is a general protocol for acquiring an IR spectrum using the Attenuated Total Reflectance (ATR) method, which is suitable for liquid or solid samples.[11][12][13]

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the sample (a single drop for a liquid or a small amount of powder for a solid) onto the center of the ATR crystal.

-

Sample Spectrum Acquisition: Apply pressure to the sample using the ATR accessory's pressure arm to ensure good contact with the crystal. Acquire the IR spectrum.

-

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Workflow for IR Spectral Analysis

The diagram below outlines the process of acquiring and interpreting an IR spectrum.

Caption: Workflow for IR spectral acquisition and interpretation.

Mass Spectrometric Analysis

Theoretical Principles

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For organic molecules, "soft" ionization techniques like Electrospray Ionization (ESI) are often used to generate the molecular ion with minimal fragmentation. The mass of the molecular ion provides the molecular weight of the compound. Fragmentation patterns, when observed, can provide valuable information about the structure of the molecule.[14][15][16]

For this compound, we expect to see the molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, we also expect to see a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group.[17][18][19]

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Comments |

| [M+H]⁺ (⁷⁹Br) | 234.97 | Molecular ion with ⁷⁹Br |

| [M+H]⁺ (⁸¹Br) | 236.97 | Molecular ion with ⁸¹Br |

| [M-CH₃CO]⁺ | 192/194 | Loss of the acetyl group |

| [M-OCH₂-]⁺ | 204/206 | Fragmentation within the ester moiety |

| [CH₃CO]⁺ | 43 | Acylium ion |

Experimental Protocol for Mass Spectrum Acquisition

The following is a general protocol for acquiring a mass spectrum using ESI-MS.[14][20][21]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solvent should be compatible with the ESI-MS system.

-

-

Instrument Setup:

-

Set up the ESI-MS instrument in positive or negative ion mode. For this compound, positive ion mode is likely to be more informative.

-

Optimize the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.

-

-

Sample Infusion:

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Integrated Spectroscopic Analysis

The confirmation of the structure of this compound relies on the synergistic interpretation of data from all three spectroscopic techniques.

-

¹H NMR confirms the presence and connectivity of the different proton environments.

-

¹³C NMR provides evidence for the carbon framework of the molecule.

-

IR spectroscopy identifies the key functional groups present.

-

Mass spectrometry determines the molecular weight and provides information about the elemental composition (from the isotopic pattern of bromine).

The following diagram illustrates the logical relationship between the different spectroscopic data in confirming the molecular structure.

Caption: Logical relationship of integrated spectroscopic data for structural confirmation.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound, along with detailed protocols for data acquisition. The integration of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a robust framework for the structural elucidation and characterization of this molecule. The information presented herein is intended to be a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis and analysis of novel isoxazole-based compounds.

References

-

Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. 2022. Available from: [Link]

-

TutorChase. What are the common fragments in mass spectrometry for esters?. Available from: [Link]

- Harrison, A. G. Energetics and structural effects in the fragmentation of protonated esters in the gas phase. Journal of the American Chemical Society.

- Boykin, D. W. 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Magnetic Resonance in Chemistry.

-

Smith, B. C. The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. 2018. Available from: [Link]

- Schoffstall, A. M.; Gaddis, B. A.; Druelinger, M. L. GC/MS of Unknown Esters for Teaching MS Fragmentation Patterns.

-

Kintek Solution. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Available from: [Link]

- Qiu, D.; Jiang, C.; Gao, P.; Yuan, Y. Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journal of Organic Chemistry.

- Patel, K.; Nagarsheth, A.; Pandya, D.; Shah, A. Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.

-

Kara, Y. S. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2015. Available from: [Link]

-

H. W. Pre-University Chemistry Revision Study Notes. Chapter 5: Acquiring 1 H and 13 C Spectra. 2018. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. Available from: [Link]

- Ho, C. S.; Lam, C. W.; Chan, M. H.; Cheung, S. K.; Kong, C. K.; Yuen, Y. P.; Poon, T. C.

-

Wikipedia. Electrospray ionization. Available from: [Link]

-

Solubility of Things. Principles of IR Spectroscopy. Available from: [Link]

-

Chemistry LibreTexts. Electrospray Ionization Mass Spectrometry. 2023. Available from: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Esters. Available from: [Link]

- Keifer, D. Z.; Juncosa, J. J. Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment.

-

Química Organica.org. IR Spectrum: Esters. Available from: [Link]

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. 2022. Available from: [Link]

-

Scribd. IR Sample Preparation Techniques. Available from: [Link]

-

Royal Society of Chemistry. Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2. Available from: [Link]

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Liquids. Available from: [Link]

-

MSU Chemistry. Basic Practical NMR Concepts: - A Guide for the Modern Laboratory. Available from: [Link]

-

UCLA Chemistry. Basic 1h And 13c Nmr Spectroscopy. Available from: [Link]

- de Graaf, R. A.; Klomp, D. W.; Lu, M.; Rothman, D. L.; Behar, K. L. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine.

-

Michigan State University Department of Chemistry. IR Absorbances of Common Functional Groups. Available from: [Link]

-

YouTube. How to predict the 13C NMR spectrum of a compound. 2017. Available from: [Link]

-

YouTube. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. 2021. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

- Baumstark, A. L.; Yu, J.; Edjah, B.; Argueta-Gonzalez, H.; Ross, S.; Gaulden, P.; Shanderson, R.; Dave, J. 13C NMR spectroscopy of heterocycles: 3,5-diaryl-4-bromoisoxazoles.

Sources

- 1. This compound | C7H8BrNO3 | CID 67814794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. op.niscpr.res.in [op.niscpr.res.in]

- 5. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. books.rsc.org [books.rsc.org]

- 8. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. IR Spectrum: Esters [quimicaorganica.org]

- 11. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. phys.libretexts.org [phys.libretexts.org]

- 15. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 17. tutorchase.com [tutorchase.com]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of (4-bromo-3-methylisoxazol-5-yl)methyl acetate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (4-bromo-3-methylisoxazol-5-yl)methyl acetate, a substituted isoxazole of interest in synthetic chemistry and drug development. This document offers a detailed theoretical prediction of the spectrum, grounded in fundamental principles of NMR spectroscopy and supported by empirical data from related structures. Furthermore, it outlines a robust, field-proven protocol for the acquisition and processing of high-quality ¹H NMR data for this compound. This guide is intended for researchers, chemists, and analytical scientists who require a thorough structural verification and characterization of this and similar heterocyclic molecules.

Introduction: The Structural Significance of this compound

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. The specific substitution pattern of this compound presents a unique analytical challenge and a valuable synthetic intermediate. The molecule, with CAS number 1380089-33-7, combines several key functional groups: a trisubstituted isoxazole core, a bromine atom, a methyl group, and a methyl acetate ester moiety.[1][2][3][4]

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone technique for the structural elucidation of such organic molecules. It provides indispensable information regarding the electronic environment, connectivity, and relative abundance of protons within a molecule. A precise interpretation of the ¹H NMR spectrum is critical for confirming the identity and purity of the synthesized compound, which is a non-negotiable step in any research or development pipeline. This guide will deconstruct the expected ¹H NMR spectrum of the title compound, correlating structural features with observable spectral data.

Theoretical Prediction and Spectral Analysis

The structure of this compound contains three distinct, non-equivalent sets of protons. These are:

-

The protons of the methyl group at position C3 of the isoxazole ring.

-

The methylene (-CH₂-) protons linking the isoxazole C5 to the acetate oxygen.

-

The protons of the terminal methyl group of the acetate moiety.

The absence of any protons directly on the isoxazole ring simplifies the spectrum, as there will be no complex splitting patterns arising from vicinal or long-range H-H couplings involving the heterocyclic core.[5]

Step-by-Step Methodology

-

Sample Preparation: a. Weigh approximately 5-10 mg of this compound directly into a clean, dry vial. b. Add approximately 0.6 mL of CDCl₃ (containing TMS) to the vial. c. Vortex the sample until the solid is completely dissolved. d. Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

-

Instrument Setup and Shimming: a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Perform automatic or manual shimming procedures to optimize the magnetic field homogeneity. A well-shimmed sample is crucial for sharp, symmetrical peaks.

-

Data Acquisition: a. Load a standard ¹H acquisition parameter set. Key parameters should be set as follows for optimal results:

- Pulse Angle: A 30° pulse angle is recommended to allow for a shorter relaxation delay without saturating the signals.

- Relaxation Delay (d1): Set to 2 seconds.

- Acquisition Time (aq): Set to ~4 seconds.

- Number of Scans (ns): Start with 16 scans. This can be increased to improve the signal-to-noise ratio if the sample is dilute. b. Initiate the acquisition.

-

Data Processing and Analysis: a. Once the acquisition is complete, apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio. b. Perform a Fourier Transform to convert the FID into the frequency-domain spectrum. c. Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. d. Apply a baseline correction to ensure the baseline is flat. e. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual solvent peak of CHCl₃ at 7.26 ppm can be used as a secondary reference. f. Integrate all signals. Set the integral of one of the well-resolved singlet peaks (e.g., Hc) to a relative value of 3.00. The other integrals should correspond to their expected proton counts (3H and 2H). g. Compare the observed chemical shifts, multiplicities, and integrations with the predicted values in Section 2.1 to confirm the structure.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be clean and highly informative, displaying three distinct singlets corresponding to the three unique proton environments. The significant downfield shift of the methylene protons serves as a key diagnostic feature for the 5-substituted acetoxymethyl group on the isoxazole ring. By following the detailed experimental protocol provided, researchers can reliably obtain high-resolution spectra for unambiguous structural confirmation. This guide serves as a practical tool for scientists engaged in the synthesis and characterization of novel isoxazole-based compounds, ensuring a high standard of analytical rigor in their work.

References

-

Boykin, D. W. (1991). ¹⁷O NMR Spectroscopy of Heterocycles: Substituent Effects in 3,5-Diaryl-isoxazoles and 3,5-Diaryl-isoxazolines. Magnetic Resonance in Chemistry, 29(4), 374-376. Available at: [Link]

-

Patel, R., et al. (2019). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Supporting Information. Available at: [Link]

-

Qiu, D., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. Supporting Information. Available at: [Link]

-

Royal Society of Chemistry. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2. Supporting Information. Available at: [Link]

-

SpectraBase. (n.d.). 5-ACETYL-3-ETHYL-ISOXAZOLE. Retrieved from [Link]

-

Reddy, T. R., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ-lactams. Organic & Biomolecular Chemistry, 20(19), 4021-4025. Available at: [Link]

-

D'Anna, F., et al. (2019). Fluorescent Probes from Aromatic Polycyclic Nitrile Oxides: Isoxazoles versus Dihydro‐1λ3,3,2λ4‐Oxazaborinines. ChemistryOpen, 8(8), 1018-1027. Available at: [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67814794, this compound. Retrieved from [Link].

-

Richardson, D. P., et al. (2007). ¹³C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Magnetic Resonance in Chemistry, 45(8), 643-647. Available at: [Link]

-

Neville, A. G., et al. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A, 124(16), 3135-3144. Available at: [Link]

-

Schofield, M. H., et al. (2006). Substituent effects on ¹⁵N and ¹³C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. Magnetic Resonance in Chemistry, 44(9), 851-855. Available at: [Link]

-

Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Available at: [Link]

-

Iqbal, M. A., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30202-30214. Available at: [Link]

-

Gangjee, A., et al. (2012). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Synthetic Communications, 42(1), 1-13. Available at: [Link]

-

ResearchGate. (n.d.). Graphical abstract depicting the activity of isoxazole compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm⁻¹, including a high-resolution study of the v7(A′) band at 1370.9 cm⁻¹ and the v16(A″) band at 764.9 cm⁻¹, together with ab initio studies of the full spectrum. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound [P47592]. Retrieved from [Link]

-

Watson, E. S., et al. (2020). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 79-84. Available at: [Link]

-

Kumar, A., et al. (2021). Design, synthesis and biological evaluation of methyl-2-(2-(5-bromo benzoxazolone)acetamido)-3-(1H-indol-3-yl)propanoate: TSPO ligand for SPECT. RSC Medicinal Chemistry, 12(11), 1909-1919. Available at: [Link]

-

Doron Scientific. (2023). This compound. Retrieved from [Link]

-

Aladdin. (2025). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from [Link]

Sources

- 1. This compound | C7H8BrNO3 | CID 67814794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemuniverse.com [chemuniverse.com]

- 3. doronscientific.com [doronscientific.com]

- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 5. rsc.org [rsc.org]

An In-Depth Technical Guide to the Physical and Chemical Properties of (4-bromo-3-methylisoxazol-5-yl)methyl acetate

Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: The isoxazole nucleus is a foundational scaffold in medicinal chemistry, present in numerous pharmacologically active compounds.[1][2] Derivatives of this heterocycle are known to exhibit a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4][5] This guide provides a comprehensive technical overview of a specific isoxazole derivative, (4-bromo-3-methylisoxazol-5-yl)methyl acetate, a compound that serves as a valuable building block for the synthesis of more complex molecules. The information herein is curated to support research and development efforts by providing detailed data on its properties, characterization, reactivity, and handling.

Section 1: Compound Identification and Structure

Precise identification is the cornerstone of chemical research. This compound is a substituted isoxazole featuring a bromine atom at the 4-position and a methyl acetate group at the 5-position. These functional groups impart specific reactivity and physicochemical characteristics to the molecule.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (4-bromo-3-methyl-1,2-oxazol-5-yl)methyl acetate | [6] |

| CAS Number | 1380089-33-7 | [7] |

| Molecular Formula | C₇H₈BrNO₃ | [6] |

| Molecular Weight | 234.05 g/mol | [6][8] |

| Canonical SMILES | CC1=NOC(=C1Br)COC(=O)C | [6] |

| InChIKey | USGKSLUGKUUZSM-UHFFFAOYSA-N | [6] |

| MDL Number | MFCD24387374 |[9] |

Chemical Structure:

Section 2: Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental conditions, influencing solubility, formulation, and reaction kinetics. While some data for this compound is available through computational prediction and supplier databases, a melting point has not been widely reported, suggesting it may be a liquid or a low-melting solid at ambient temperature.[7]

Table 2: Physical and Chemical Property Data

| Property | Value | Source |

|---|---|---|

| Density | 1.6 ± 0.1 g/cm³ | [7] |

| Boiling Point | 289.6 ± 35.0 °C at 760 mmHg | [7] |

| Flash Point | 129.0 ± 25.9 °C | [7] |

| XLogP3 (Computed) | 1.2 | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 3 |[6] |

Section 3: Spectroscopic and Analytical Characterization

Structural confirmation relies on a combination of spectroscopic techniques. The expected data for this compound are outlined below.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing three distinct singlets in a deuterated solvent like CDCl₃:

-

A singlet around δ 2.1-2.3 ppm corresponding to the three protons of the acetate methyl group (-C(=O)CH₃).

-

A singlet around δ 2.3-2.5 ppm for the three protons of the methyl group attached to the isoxazole ring (-C-CH₃).

-

A singlet around δ 5.1-5.3 ppm for the two methylene protons (-CH₂-O-).

-

-

¹³C NMR Spectroscopy: The spectrum should display seven unique carbon signals, corresponding to each carbon atom in the molecule's asymmetric structure.

-

Mass Spectrometry (MS): In a mass spectrum, the compound is expected to show a characteristic molecular ion peak cluster. Due to the presence of bromine, two peaks of nearly equal intensity will appear for the molecular ion ([M]⁺ and [M+2]⁺) corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[10][11] Common fragmentation patterns for heterocyclic compounds may include the loss of the acetate moiety or the bromine atom.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum should feature a prominent, sharp absorption band around 1740-1760 cm⁻¹ characteristic of the ester carbonyl (C=O) stretch. Additional significant peaks would include C-O stretching vibrations for the ester linkage.

Section 4: Reactivity, Stability, and Handling

Understanding the molecule's reactivity is key to its application in synthesis and its stability during storage.

-

Reactivity: The molecule possesses three primary sites for chemical modification:

-

Ester Group: Susceptible to hydrolysis under either acidic or basic conditions to yield the corresponding alcohol, (4-bromo-3-methylisoxazol-5-yl)methanol.

-

C-Br Bond: The bromine atom on the isoxazole ring is a versatile handle for synthetic transformations. It can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at the C4 position.

-

Methyl Group: The protons of the methyl group on the isoxazole ring can be acidic and may participate in condensation reactions under strong basic conditions.

-

-

Stability and Storage: Based on supplier recommendations and the nature of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

Caption: Key reactivity sites on the title compound.

Section 5: Comprehensive Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the characterization of the title compound.

Caption: A typical workflow for small molecule characterization.

Protocol 5.1: Melting Point Determination

The melting point provides a quick assessment of a solid compound's purity. A sharp melting range (typically <2°C) is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities.[13]

-

Sample Preparation: Ensure the sample is completely dry. If it is a crystalline solid, pulverize a small amount into a fine powder.

-

Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end to a height of 2-3 mm.[14]

-

Measurement:

-

Place the loaded capillary tube into the heating block of a melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.[14]

-

Allow the apparatus to cool, then use a fresh sample for an accurate measurement.

-

Heat rapidly to about 20°C below the estimated melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

-

Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Protocol 5.2: NMR Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of a small molecule in solution.[15]

-

Sample Preparation:

-

Weigh 5-10 mg of the compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (δ = 0.00 ppm).[16]

-

Cap the tube and gently invert it several times until the sample is fully dissolved.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity and resolution. This step is crucial for obtaining sharp, well-defined peaks.

-

-

Data Acquisition:

Protocol 5.3: Mass Spectrometry Analysis

This protocol outlines a general procedure for obtaining a mass spectrum, typically using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).[18]

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation:

-

Set up the LC-MS system. The liquid chromatography step separates the analyte from any potential impurities before it enters the mass spectrometer.

-

Operate the ESI source in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Set the mass analyzer to scan a relevant mass range (e.g., m/z 50-500).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1-5 µL) of the sample solution into the LC-MS.

-

Acquire the data, which will consist of a total ion chromatogram (TIC) and the mass spectrum corresponding to the peak of the eluted compound.

-

-

Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and its characteristic bromine isotopic pattern, confirming the molecular weight of the compound.

Section 6: Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for this compound is not universally available, a hazard assessment can be made based on its functional groups (halogenated heterocycle, ester) and data from structurally similar chemicals.[19][20][21] The compound should be handled with care, assuming it may be harmful and an irritant.

Table 3: Anticipated Hazard Profile

| Category | Information |

|---|---|

| GHS Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Caption: Logical workflow for safe chemical handling.

Conclusion

This compound is a well-defined chemical entity with properties that make it a useful intermediate in synthetic and medicinal chemistry. This guide has consolidated its known physical and chemical data, provided robust protocols for its characterization, and outlined its reactivity and safety considerations. By equipping researchers with this detailed information, this document aims to facilitate the effective and safe use of this compound in advancing drug discovery and chemical science.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemsrc. This compound. [Link]

-

IJCRT.org. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts. [Link]

-

Scholars Research Library. Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]

-

Der Pharma Chemica. Synthesis and characterization of some novel isoxazoles via chalcone intermediates. [Link]

-

SciSpace. Mass Spectrometry of Heterocyclic Compounds (1966). [Link]

-

European Journal of Clinical and Experimental Medicine. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]

-

DTIC. Mass Spectrometry of Heterocyclic Compounds. [Link]

-

European Journal of Clinical and Experimental Medicine. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]

-

Westlab Canada. Measuring the Melting Point. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Thompson Rivers University. Experiment 1: Melting-point Determinations. [Link]

-

PubMed Central. NMR Characterization of RNA Small Molecule Interactions. [Link]

-

ConnectSci. The mass spectra of some naturally occurring oxygen heterocycles and related compounds. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

SlideShare. experiment (1) determination of melting points. [Link]

-

Semantic Scholar. Mass Spectrometry of Heterocyclic Compounds. [Link]

-

Books Gateway. NMR spectroscopy of small molecules in solution. [Link]

-

PubMed Central. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

-

National Institutes of Health. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

-

ChemUniverse. This compound. [Link]

-

ResearchGate. NMR spectroscopy of small molecules in solution. [Link]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. cejsh.icm.edu.pl [cejsh.icm.edu.pl]

- 5. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]

- 6. This compound | C7H8BrNO3 | CID 67814794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 8. chemuniverse.com [chemuniverse.com]

- 9. This compound 97% | CAS: 1380089-33-7 | AChemBlock [achemblock.com]

- 10. scispace.com [scispace.com]

- 11. Mass Spectrometry of Heterocyclic Compounds | Semantic Scholar [semanticscholar.org]

- 12. connectsci.au [connectsci.au]

- 13. athabascau.ca [athabascau.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

- 20. static.cymitquimica.com [static.cymitquimica.com]

- 21. METHYL BROMOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Technical Guide to (4-bromo-3-methylisoxazol-5-yl)methyl acetate (CAS 1380089-33-7) and the Broader Significance of the Isoxazole Scaffold in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive characterization of the chemical entity (4-bromo-3-methylisoxazol-5-yl)methyl acetate, CAS number 1380089-33-7. Due to the limited publicly available data specific to this molecule, this guide establishes a broader, instructive context by delving into the rich and diverse field of isoxazole chemistry and pharmacology. We will explore established synthetic routes for the 3,4,5-trisubstituted isoxazole core, detail essential analytical characterization techniques, and survey the wide-ranging biological activities exhibited by this class of compounds, thereby providing a robust framework for understanding the potential applications and research directions for the title compound.

Introduction to this compound

This compound is a substituted isoxazole, a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole ring is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif in biologically active compounds. While specific research on the biological activity of CAS 1380089-33-7 is not extensively documented in peer-reviewed literature, its structural features suggest its potential as an intermediate in the synthesis of more complex molecules or as a candidate for biological screening.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from chemical supplier catalogs and public chemical databases.

| Property | Value | Source |

| CAS Number | 1380089-33-7 | N/A |

| Molecular Formula | C₇H₈BrNO₃ | N/A |

| Molecular Weight | 234.05 g/mol | N/A |

| IUPAC Name | (4-bromo-3-methyl-1,2-oxazol-5-yl)methyl acetate | N/A |

| SMILES | CC(=O)OCC1=C(Br)C(C)=NO1 | N/A |

Synthesis of the 3,4,5-Trisubstituted Isoxazole Core

The synthesis of 3,4,5-trisubstituted isoxazoles, such as the title compound, can be achieved through various synthetic strategies. The choice of a particular route often depends on the availability of starting materials and the desired substitution pattern. A prevalent and versatile method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][2][3]

General Synthetic Workflow: [3+2] Cycloaddition

A general workflow for the synthesis of a 3,4,5-trisubstituted isoxazole is depicted below. This method offers a high degree of flexibility in introducing substituents at the 3, 4, and 5 positions of the isoxazole ring.

Caption: General workflow for the synthesis of 3,4,5-trisubstituted isoxazoles.

Experimental Protocol: A Representative Synthesis

The following is a representative, generalized protocol for the synthesis of a 3,4,5-trisubstituted isoxazole. Note: This is a general procedure and would require optimization for the specific synthesis of this compound.

-

Formation of the Nitrile Oxide (in situ): To a solution of the corresponding aldoxime in a suitable solvent (e.g., dichloromethane or ethyl acetate), add an oxidizing agent such as N-chlorosuccinimide (NCS) or Oxone.[4] The reaction is typically stirred at room temperature until the aldoxime is consumed, which can be monitored by Thin Layer Chromatography (TLC).

-

[3+2] Cycloaddition: To the in situ generated nitrile oxide solution, add the substituted alkyne. The reaction mixture is then stirred, often at room temperature or with gentle heating, until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 3,4,5-trisubstituted isoxazole.

Analytical Characterization

The structural elucidation and purity assessment of isoxazole derivatives are crucial steps in their characterization. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of isoxazole derivatives.[5]

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the protons in the molecule. For this compound, one would expect to see signals corresponding to the methyl protons on the isoxazole ring, the methylene protons of the CH₂OAc group, and the methyl protons of the acetate group. The chemical shifts and coupling patterns of these signals would be characteristic of the molecule's structure.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. For the title compound, distinct signals would be expected for the carbons of the isoxazole ring, the methyl group, the methylene carbon, the carbonyl carbon of the acetate, and the acetate's methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[6][7]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For C₇H₈BrNO₃, the expected exact mass would be a key confirmatory data point.

-

Fragmentation Pattern: The fragmentation of the isoxazole ring under mass spectrometric conditions can be diagnostic. Cleavage of the N-O bond is a common fragmentation pathway for isoxazoles.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the C=O stretch of the ester group (typically around 1740 cm⁻¹), the C-O stretches, and the vibrations of the isoxazole ring.

Biological Activities of Isoxazole Derivatives

While specific biological data for this compound is scarce, the isoxazole scaffold is present in a wide array of biologically active molecules.[8] This suggests that the title compound could serve as a valuable building block or possess interesting biological properties itself.

Anticancer Activity

Numerous isoxazole derivatives have demonstrated potent anticancer activity through various mechanisms of action.[9][10]

Caption: Common anticancer mechanisms of action for isoxazole derivatives.

Antimicrobial Activity

The isoxazole ring is a key component of several antibacterial and antifungal agents. For instance, the antibiotic Cloxacillin contains a 3-(o-chlorophenyl)-5-methylisoxazole-4-carboxamide moiety. The antimicrobial activity of isoxazole derivatives is often attributed to their ability to inhibit essential enzymes in pathogens or disrupt cell wall synthesis.

Anti-inflammatory Activity

Certain isoxazole derivatives exhibit significant anti-inflammatory properties. A notable example is the COX-2 inhibitor Valdecoxib. The anti-inflammatory effects of these compounds are typically mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX).

Other Biological Activities

The versatility of the isoxazole scaffold extends to a range of other biological activities, including:

-

Antiviral

-

Anticonvulsant

-

Analgesic

-

Antithrombotic [11]

Conclusion and Future Perspectives

This compound, while not extensively studied, belongs to the important class of isoxazole-containing compounds. The rich chemistry and diverse biological activities of the isoxazole scaffold suggest that this compound could be a valuable tool for chemical biologists and medicinal chemists. Further investigation into its synthesis, derivatization, and biological screening is warranted to unlock its full potential. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers interested in exploring this and related molecules. The broad spectrum of biological activities associated with the isoxazole core makes it a promising starting point for the development of novel therapeutic agents.

References

- Denmark, S. E., & Kallemeyn, J. M. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 70(7), 2835–2845.

-

Illinois Experts. (2005). Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions. Retrieved from [Link]

- Nguyen, T. T., & Nguyen, T. H. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 446–458.

- Kumar, R., & Sharma, P. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33621-33641.

- Fravolini, A., & Schiaffella, F. (1987). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry, 1(5), 428-435.

-

Beilstein Journals. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

- Sechi, M., Sannia, L., Orecchioni, M., Carta, F., Paglietti, G., & Neamati, N. (2003). Structural Investigation of 3,5-Disubstituted Isoxazoles by 1H-Nuclear Magnetic Resonance. Journal of Heterocyclic Chemistry, 40(6), 1097-1102.

- Boykin, D. W., & Kumar, A. (1991). 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DIARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Journal of Heterocyclic Chemistry, 28(7), 1761-1763.

- Dal Piaz, V., Graziano, A., Haider, N., & Holzer, W. (2005). Synthesis and complete 1H, 13C and 15N NMR assignment of substituted isoxazolo[3,4-d]pyridazin-7(6H)-ones. Magnetic Resonance in Chemistry, 43(3), 240–245.

- Stephens, W. C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy.

- Batra, S., Srinivasan, T., Rastogi, S. K., Kundu, B., Patra, A., Bhaduri, A. P., & Dixit, M. (2002). Combinatorial synthesis and biological evaluation of isoxazole-based libraries as antithrombotic agents. Bioorganic & Medicinal Chemistry Letters, 12(15), 1905–1908.

-

Jays, J., & Janardhanan, S. (n.d.). IR, NMR and HR-MS Mass spectrum of isoxazole 2c. ResearchGate. Retrieved from [Link]

- Sharma, V., Kumar, P., & Pathak, D. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(22), 5859-5883.

- Uccella, N. (1983). mass spectrometry of oxazoles. Gazzetta Chimica Italiana, 113(9-10), 593-605.

- Eid, A. M., El-Enin, M. A. A., & El-Gohary, N. S. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.

-

ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

-

Eid, A. M., El-Enin, M. A. A., & El-Gohary, N. S. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. ResearchGate. Retrieved from [Link]

- Kallman, N. J., Cole, K. P., Koenig, T. M., Buser, J. Y., McFarland, A. D., McNulty, L. M., & Mitchell, D. (2016). Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. Synthesis, 48(21), 3537-3543.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. experts.illinois.edu [experts.illinois.edu]

- 3. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 5. Synthesis and complete 1H, 13C and 15N NMR assignment of substituted isoxazolo[3,4-d]pyridazin-7(6H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Combinatorial synthesis and biological evaluation of isoxazole-based libraries as antithrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alkyne's Transformation: A Comprehensive Guide to the Synthesis of Substituted Isoxazoles

For Researchers, Scientists, and Drug Development Professionals

The isoxazole core, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its prevalence in numerous FDA-approved drugs and biologically active compounds underscores the critical importance of efficient and versatile synthetic routes to access its substituted derivatives.[1][2][3] This in-depth technical guide provides a detailed exploration of the synthesis of substituted isoxazoles, with a primary focus on methodologies originating from alkynes. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and offer insights into the causality behind experimental choices, empowering researchers to navigate the complexities of isoxazole synthesis.

The Cornerstone of Isoxazole Synthesis: The [3+2] Cycloaddition

The most widely employed and versatile strategy for constructing the isoxazole ring from alkynes is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition.[4][5] This reaction involves the concerted or stepwise union of a 1,3-dipole with a dipolarophile. In the context of isoxazole synthesis from alkynes, the alkyne serves as the dipolarophile, while a nitrile oxide acts as the 1,3-dipole.

The In Situ Generation of Nitrile Oxides: A Key Tactical Consideration

Nitrile oxides are highly reactive and prone to dimerization to form furoxans.[6] Consequently, they are almost invariably generated in situ from more stable precursors. The choice of precursor and the method of generation are critical experimental parameters that directly impact reaction efficiency and product purity.

Common precursors for nitrile oxides include:

-

Aldoximes: Oxidation of aldoximes is a prevalent method for generating nitrile oxides. A variety of oxidizing agents can be employed, including sodium hypochlorite (bleach), N-chlorosuccinimide (NCS), and hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA).[7][8]

-

Hydroximoyl Chlorides: Dehydrohalogenation of hydroximoyl chlorides with a base, such as triethylamine, provides a clean and efficient route to nitrile oxides.[6]

-

Nitroalkanes: Primary nitroalkanes can be converted to nitrile oxides through dehydration, often facilitated by reagents like phenyl isocyanate or acid chlorides.

The slow addition of the nitrile oxide precursor or the generating reagent to the reaction mixture containing the alkyne is a common strategy to maintain a low concentration of the nitrile oxide, thereby minimizing the formation of the undesired furoxan byproduct.[9]

Mechanistic Insights into the [3+2] Cycloaddition

The regioselectivity of the [3+2] cycloaddition between a nitrile oxide and an alkyne is a crucial aspect, determining the substitution pattern of the resulting isoxazole. For terminal alkynes, two regioisomers are possible: the 3,5-disubstituted and the 3,4-disubstituted isoxazole.

Under thermal conditions, the reaction of a nitrile oxide with a terminal alkyne typically yields the 3,5-disubstituted isoxazole as the major product. This regiochemical outcome is governed by both steric and electronic factors, as predicted by frontier molecular orbital (FMO) theory.

The following diagram illustrates the general workflow for the synthesis of 3,5-disubstituted isoxazoles via the [3+2] cycloaddition of in situ generated nitrile oxides with terminal alkynes.

Caption: General workflow for the synthesis of 3,5-disubstituted isoxazoles.

The Advent of Metal Catalysis: Enhancing Control and Efficiency

While thermal cycloadditions are effective, the introduction of metal catalysis has revolutionized isoxazole synthesis, offering improved regioselectivity, milder reaction conditions, and broader substrate scope.[10][11]

Copper-Catalyzed Cycloadditions: A Paradigm Shift

Copper(I) catalysis, in particular, has emerged as a powerful tool for the regioselective synthesis of 3,5-disubstituted isoxazoles.[6][12] The proposed mechanism involves the formation of a copper acetylide intermediate, which then reacts with the nitrile oxide. This catalytic cycle not only accelerates the reaction but also often provides excellent regiocontrol, even with alkynes that might give mixtures of isomers under thermal conditions.

The use of a copper(I) source, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), often in the presence of a ligand, is typical. The reaction is generally performed under an inert atmosphere to prevent the oxidation of the active Cu(I) species to the inactive Cu(II) state. The addition of a reducing agent, like sodium ascorbate, can help to maintain the catalytic activity of the copper.[9]

Other Metal Catalysts

While copper is the most prominent, other transition metals, including palladium, gold, and iron, have also been utilized in isoxazole synthesis from alkynes.[10][13] For instance, gold catalysts have been shown to be effective in the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles.[1][12] Iron-mediated cascade reactions of alkynes with iron nitrate have also been reported as a method to construct diverse isoxazole structures.[13]

The following diagram illustrates a typical catalytic cycle for the copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles.

Caption: Catalytic cycle for copper(I)-catalyzed isoxazole synthesis.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for key experiments in the synthesis of substituted isoxazoles from alkynes.

Protocol 1: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via Oxidation of Aldoximes[7][8]

Materials:

-

Aldoxime (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

[Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 mmol)

-

Methanol/Water (5:1, 5 mL)

Procedure:

-

To a solution of the alkyne (1.2 equiv) and the aldoxime (1.0 equiv) in a 5:1 mixture of methanol and water (5 mL), add [bis(trifluoroacetoxy)iodo]benzene (1.5 equiv).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Protocol 2: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles from Hydroxyimidoyl Chlorides[6]

Materials:

-

Hydroxyimidoyl chloride (1.5 mmol)

-

Terminal alkyne (1.0 mmol)

-

Copper(I) iodide (CuI) (10 mol%)

-

Triethylamine (2.0 mmol)

-

Acetonitrile (5 mL)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the hydroxyimidoyl chloride (1.5 equiv), the terminal alkyne (1.0 equiv), and copper(I) iodide (10 mol%).

-

Add anhydrous acetonitrile (5 mL) followed by triethylamine (2.0 equiv).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Data Presentation: A Comparative Overview

The choice of synthetic method can significantly impact the yield and regioselectivity of the reaction. The following table summarizes typical reaction conditions and outcomes for the synthesis of 3-phenyl-5-(p-tolyl)isoxazole from phenylacetylene and 4-methylbenzaldoxime or its corresponding hydroxyimidoyl chloride.

| Method | Nitrile Oxide Precursor | Catalyst | Base/Oxidant | Solvent | Temp. (°C) | Yield (%) | Ref. |

| Thermal | 4-Methylbenzaldoxime | None | NCS | Dichloromethane | RT | ~75 | [7] |

| Copper-Catalyzed | 4-Methylbenzoyl hydroximoyl chloride | CuI (10 mol%) | Triethylamine | Acetonitrile | RT | >90 | [6] |

Alternative Synthetic Routes from Alkynes

While the [3+2] cycloaddition of nitrile oxides is the dominant strategy, other innovative methods for synthesizing isoxazoles from alkynes have been developed.

Cycloisomerization of α,β-Acetylenic Oximes

The intramolecular cyclization of α,β-acetylenic oximes, often catalyzed by gold or other transition metals, provides an elegant route to substituted isoxazoles.[1][12] This method allows for the synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles depending on the substitution pattern of the starting acetylenic oxime.

Electrophilic Cyclization of 2-Alkyn-1-one O-Methyl Oximes

The reaction of 2-alkyn-1-one O-methyl oximes with electrophiles, such as iodine monochloride (ICl), can lead to the formation of highly substituted 4-iodoisoxazoles.[14] These iodinated isoxazoles can then be further functionalized through various palladium-catalyzed cross-coupling reactions, providing access to a wide array of 3,4,5-trisubstituted isoxazoles.[14]

Conclusion: A Versatile Toolkit for Isoxazole Synthesis